3-ブロモピペリジン-1-カルボン酸 tert-ブチルエステル

説明

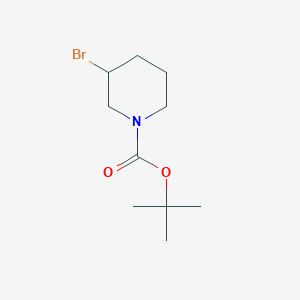

Tert-butyl 3-bromopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18BrNO2 and its molecular weight is 264.16 g/mol. The purity is usually 95%.

The exact mass of the compound Tert-butyl 3-bromopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-bromopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-bromopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成における中間体

“3-ブロモピペリジン-1-カルボン酸 tert-ブチルエステル” は、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなどのいくつかの新規有機化合物の合成における中間体として使用されます .

医薬品化学におけるビルディングブロック

この化合物は、医薬品化学において有用なビルディングブロックとして機能します。 薬物やその他の生物活性分子の合成に使用されます .

ニラパリブの中間体

“3-ブロモピペリジン-1-カルボン酸 tert-ブチルエステル” は、BRCA-1 および -2 変異腫瘍に有効な新規経口ポリ(ADP-リボース)ポリメラーゼ(PARP)阻害剤であるニラパリブの中間体です .

薬物動態研究

この化合物は、高い消化管吸収率と BBB 透過性を有しています . これは、物質が体内でどのように吸収、分布、代謝、排泄されるかを研究する薬物動態研究において貴重な化合物になります .

親油性研究

3.0 の Log Po/w (iLOGP) を持っています 、“3-ブロモピペリジン-1-カルボン酸 tert-ブチルエステル” は、親油性に関する研究で使用できます。親油性は、薬物の体内の吸収と分布に影響を与える重要な特性です .

安全性と毒性研究

この化合物には、H315-H319-H335 などの特定の危険に関する記述が関連付けられています . したがって、生物系への影響を理解するために、安全性と毒性研究で使用できます .

作用機序

Target of Action

Tert-butyl 3-bromopiperidine-1-carboxylate is a chemical compound used in the synthesis of various organic compounds It is often used as a building block in the synthesis of more complex molecules, suggesting that its targets could vary depending on the specific derivative being synthesized.

Mode of Action

The mode of action of Tert-butyl 3-bromopiperidine-1-carboxylate is primarily through its role as a reactant in chemical synthesis. It can interact with various other compounds under specific conditions to form new compounds . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 3-bromopiperidine-1-carboxylate are not directly stated in the available resources. As a building block in chemical synthesis, it is likely involved in the creation of molecules that can influence various biochemical pathways. The exact pathways would depend on the final compounds being synthesized.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Tert-butyl 3-bromopiperidine-1-carboxylate’s action would largely depend on the specific compounds it is used to synthesize. As a building block in chemical synthesis, its primary role is to contribute to the formation of more complex molecules. The effects of these molecules can vary widely depending on their structure and function.

Action Environment

The action, efficacy, and stability of Tert-butyl 3-bromopiperidine-1-carboxylate can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the specific reaction conditions, such as temperature and pH, can significantly impact its reactivity and the efficacy of the synthesis process .

生化学分析

Biochemical Properties

Tert-butyl 3-bromopiperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for certain enzymes, leading to the formation of new products through enzymatic catalysis. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, resulting in the modification of the enzyme’s activity .

Cellular Effects

The effects of tert-butyl 3-bromopiperidine-1-carboxylate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, tert-butyl 3-bromopiperidine-1-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-bromopiperidine-1-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of tert-butyl 3-bromopiperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular functions and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

Tert-butyl 3-bromopiperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can lead to changes in the concentrations of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of tert-butyl 3-bromopiperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects .

Subcellular Localization

The subcellular localization of tert-butyl 3-bromopiperidine-1-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules depending on its subcellular distribution. For example, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression .

生物活性

Tert-butyl 3-bromopiperidine-1-carboxylate is an organic compound characterized by its molecular formula and a molecular weight of approximately 264.16 g/mol. The compound features a piperidine ring with a bromine substituent at the third position and a tert-butyl ester at the carboxylate group. This structural configuration contributes to its chemical reactivity and potential applications in medicinal chemistry.

Structural Characteristics

The compound can exist in two stereoisomeric forms, (R)- and (S)-tert-butyl 3-bromopiperidine-1-carboxylate, each exhibiting distinct biological activities due to their chiral centers:

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| (R)-tert-Butyl 3-bromopiperidine-1-carboxylate | Chiral center at the piperidine ring | Specific stereochemistry affecting biological activity |

| (S)-tert-Butyl 3-bromopiperidine-1-carboxylate | Chiral center at the piperidine ring | Different biological profile compared to (R) form |

| Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate | Additional fluorine substituents | Enhanced lipophilicity and potential receptor binding affinity |

While specific mechanisms of action for tert-butyl 3-bromopiperidine-1-carboxylate are not fully elucidated, it is primarily regarded as a synthetic intermediate. Its bromine atom may enhance its reactivity, allowing it to participate in various biological interactions. The compound has been noted for its potential as a precursor for more complex molecules with significant biological activities, particularly in the context of drug development.

Applications in Medicinal Chemistry

- Bruton’s Tyrosine Kinase (BTK) Inhibition :

- The compound has been investigated as a potential BTK inhibitor, which is crucial for treating B-cell malignancies and autoimmune diseases. Research indicates that derivatives containing this compound can effectively inhibit BTK activity, providing a pathway for therapeutic applications in oncology and immunology .

- Trypanosomiasis Treatment :

- In studies evaluating compounds against Trypanosoma brucei, tert-butyl 3-bromopiperidine-1-carboxylate derivatives showed promising activity. For instance, modifications aimed at improving metabolic stability while retaining potency against TbrPDEB1 were explored, highlighting the compound's relevance in addressing parasitic infections .

Study on BTK Inhibition

A recent study explored the synthesis of novel pyrazolopyrimidine-based BTK inhibitors that include (S)-tert-butyl 3-bromopiperidine-1-carboxylate as a key structural component. The study demonstrated that these inhibitors exhibited significant selectivity for BTK over human PDE4 isoforms, indicating their potential utility in treating hematological cancers .

Evaluation Against Trypanosoma Species

In another study, compounds derived from tert-butyl 3-bromopiperidine-1-carboxylate were evaluated for their efficacy against various Trypanosoma species. The results indicated that certain modifications could enhance selectivity and potency against T. brucei, making them candidates for further development as antitrypanosomal agents .

Safety and Toxicity

Handling tert-butyl 3-bromopiperidine-1-carboxylate requires adherence to standard laboratory safety protocols due to its irritant properties. While specific toxicity data is limited, general precautions should be taken when working with brominated compounds.

特性

IUPAC Name |

tert-butyl 3-bromopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDHDNCZHPAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679621 | |

| Record name | tert-Butyl 3-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-26-3 | |

| Record name | tert-Butyl 3-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Boc-3-bromopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。